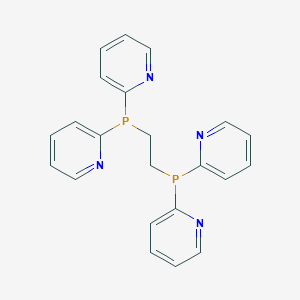

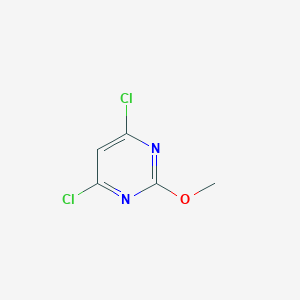

4,6-Dichloro-2-methoxypyrimidine

概要

説明

Synthesis Analysis

4,6-Dichloro-2-methoxypyrimidine can be synthesized from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination with phosphorus oxychloride. Optimal conditions include a specific ratio of acetamidine hydrochloride to sodium methoxide, yielding an intermediate which is then chlorinated to achieve the final product (Guo Lei-ming, 2012). Another approach involves bromination and etherification from malonate followed by cyclization and halogenation (Lin Chen, 2011).

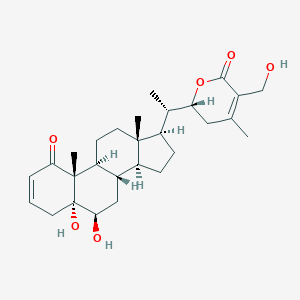

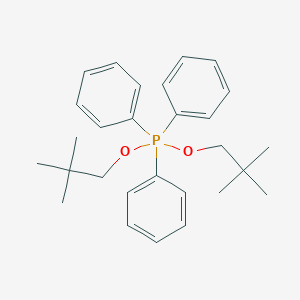

Molecular Structure Analysis

Studies on molecular structure reveal hydrogen bonding patterns and pi-stacked chains of fused rings in related pyrimidine derivatives, highlighting the importance of hydrogen bonding in stabilizing the molecular structure (C. Glidewell et al., 2003). Another study provides insights into the optimized molecular structure and atomic charges of 2-amino-4-chloro-6-methoxypyrimidine, a closely related compound, through DFT calculations (Z. Cinar et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 4,6-Dichloro-2-methoxypyrimidine include its use in various synthetic pathways, demonstrating its versatility as an intermediate. For instance, its reaction with sodium thiomethylate under optimal conditions yields a product with high purity and yield, indicative of its reactive nature and suitability for use in complex syntheses (Yin Dulin, 2005).

Physical Properties Analysis

The solubility of 4,6-Dichloro-2-methoxypyrimidine and related compounds in various organic solvents has been extensively studied. These studies provide valuable data for understanding its behavior in different solvents, crucial for designing efficient synthesis and purification processes (Ganbing Yao et al., 2017).

Chemical Properties Analysis

The chemical stability and reactivity of 4,6-Dichloro-2-methoxypyrimidine are influenced by its molecular structure. Detailed analyses using spectroscopic methods and theoretical calculations offer insights into its vibrational frequencies, electronic structure, and interaction with solvents, providing a comprehensive understanding of its chemical properties (Z. Cinar et al., 2013).

科学的研究の応用

“4,6-Dichloro-2-methoxypyrimidine” is a chemical compound that is often used in the synthesis of various pharmacologically active compounds . Here are some applications based on the available information:

- Pharmacological Applications

- Pyrimidine derivatives, including those synthesized from 4,6-Dichloro-2-methoxypyrimidine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity .

- These compounds exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

-

Synthesis of Biologically Active Compounds

-

Development of Analytical Methods

- “4,6-Dichloro-2-methoxypyrimidine” has been used in the development of analytical methods .

- For instance, a simple, cost-effective, accurate, and precise RP-HPLC method was developed for the simultaneous determination of sulfalene and sulfadoxine in fixed dose dual combinations with pyrimethamine together with their related substances .

-

Synthesis of Decorated Diazines

- “4,6-Dichloro-2-methoxypyrimidine” is used in the synthesis of decorated diazines .

- These diazines exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

-

Synthesis of 2-Cyanopyrimidines

- “4,6-Dichloro-2-methoxypyrimidine” has been used in the synthesis of 2-Cyanopyrimidines .

- The compound was converted to 4-chloro-6-methoxypyrimidine-2-carbonitrile and 4,6-dimethoxypyrimidine-2-carbonitrile after oxidation to sulfones and displacement of the sulfinate group with KCN .

- 4,6-Dimethoxypyrimidine-2-carbonitrile was then chlorinated with NCS to give 5-chloro-4,6-dimethoxypyrimidine-2-carbonitrile .

-

Preparation of 4,6-Dihydroxypyrimidine

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4,6-dichloro-2-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDELVDLDINRUQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

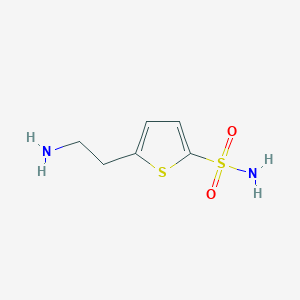

COC1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476537 | |

| Record name | 4,6-dichloro-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-2-methoxypyrimidine | |

CAS RN |

1074-40-4 | |

| Record name | 4,6-dichloro-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-](/img/structure/B20832.png)

![(8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B20836.png)